molecular formula C12H16Cl3N3O B4136276 N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride

N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride

Cat. No. B4136276
M. Wt: 324.6 g/mol
InChI Key: YGRNZAYIRQSKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride, also known as DCPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCPPA is a small molecule that acts as a selective antagonist of the GPR55 receptor, which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.

Mechanism of Action

N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride acts as a selective antagonist of the GPR55 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer progression. N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride binds to the GPR55 receptor and inhibits its downstream signaling pathways, leading to the reduction of various cellular responses such as cell proliferation, migration, and cytokine production.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to inhibit the growth and metastasis of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce pain sensation. In vivo, N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to reduce tumor growth and metastasis, reduce inflammation and pain sensation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride in lab experiments is its selectivity towards the GPR55 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This allows for the identification of the specific role of the GPR55 receptor in various physiological processes. However, one of the limitations of using N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride. One direction is to investigate the potential of N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride as a therapeutic agent in various diseases such as cancer, chronic pain, and inflammatory disorders. Another direction is to study the mechanism of action of N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride in more detail, including its downstream signaling pathways and interaction with other receptors. Additionally, the development of more potent and selective N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride analogs could lead to the discovery of novel therapeutic agents.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, chronic pain, and inflammatory disorders. In cancer research, N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to inhibit the growth and metastasis of various cancer cell lines such as breast, lung, and prostate cancer. In chronic pain research, N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain. In inflammatory disorder research, N-(2,4-dichlorophenyl)-2-(1-piperazinyl)acetamide hydrochloride has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O.ClH/c13-9-1-2-11(10(14)7-9)16-12(18)8-17-5-3-15-4-6-17;/h1-2,7,15H,3-6,8H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNZAYIRQSKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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